2-氯-N-(环戊基甲基)吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as isonicotinamide (pyridine-4-carboxamide), are known to exist .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like trifluoromethylpyridines can be synthesized via a simultaneous vapor-phase reaction . Other pyrimidinamine derivatives have been synthesized using bioisosterism .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure. Pyrimidinamines, for example, have been found to react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, isonicotinamide, a similar compound, is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .科学研究应用

合成和化学反应性

2-氯-N-(环戊基甲基)吡啶-4-甲酰胺参与各种合成途径,突显了其在有机合成中的多功能性。N-烷基-4-氯-2-吡啶甲酰胺的合成展示了该化合物通过与不同胺反应产生一系列化学结构的潜力。该方法展示了吡啶甲酰胺在合成化学中的适应性,为材料科学和药物开发中的进一步化学改性和应用奠定了基础 (潘庆才,2011)。

生物学评估治疗潜力

对源自吡啶甲酰胺的席夫碱和 2-氮杂环己酮的研究表明具有显著的抗抑郁和促智活动,表明潜在的治疗应用。该研究突出了 2-氮杂环己酮骨架在中枢神经系统 (CNS) 活动中的重要性,强调了吡啶甲酰胺作为开发新的 CNS 活性剂的基础的潜力 (Asha B. Thomas 等人,2016)。

材料科学应用

基于吡啶甲酰胺(如 2,5-双[(4-羧基苯胺)羰基]吡啶)开发用于材料科学应用的新型聚酰胺展示了该化合物的另一个多功能性方面。这些聚酰胺表现出有希望的热性能和在极性溶剂中的溶解性,表明它们在高级材料应用(包括高性能聚合物)中具有潜力 (K. Faghihi 和 Zohreh Mozaffari,2008)。

抗菌活性

已经探索了吡啶甲酰胺的抗菌特性,其衍生物对细菌和真菌菌株表现出显着的活性。这表明它们在开发新型抗菌剂方面的潜力,为持续寻找针对耐药菌种的新型治疗方案做出了贡献 (R. Al-Salahi 等人,2010)。

未来方向

作用机制

Target of Action

It’s known that chloropyridines are used as intermediates in many chemical reactions , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Chloropyridines, in general, are known to participate in various chemical reactions as intermediates . They can undergo nucleophilic substitution reactions , which could potentially lead to changes in their target molecules.

Biochemical Pathways

Given its potential role as an intermediate in chemical reactions , it may be involved in various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Its solubility in various solvents such as water, ethanol, dmso, methanol, chloroform, and dioxane suggests that it may have good bioavailability.

Result of Action

As an intermediate in chemical reactions , its effects would likely depend on the specific reactions it is involved in and the resulting products.

属性

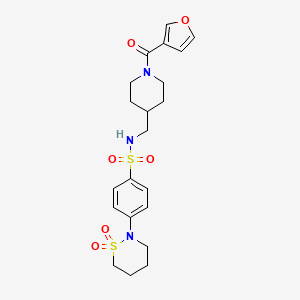

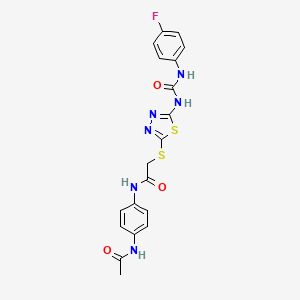

IUPAC Name |

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-7-10(5-6-14-11)12(16)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYSYSXWDCCEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)

![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)

![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)